Ethyl 2-chloro-4-fluorobenzoate is an organic compound with the molecular formula C₉H₈ClF O₂ and a molecular weight of approximately 202.61 g/mol. This compound features a benzoate structure, characterized by a benzene ring substituted with both a chlorine atom at the second position and a fluorine atom at the fourth position. It is typically encountered as a colorless to pale yellow liquid with a density of about 1.3 g/cm³ and a boiling point of approximately 242.8 °C at standard atmospheric pressure .
Currently, there is no documented information on the specific mechanism of action of ECFB in any biological system.
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Several methods exist for synthesizing ethyl 2-chloro-4-fluorobenzoate:
Each method varies in efficiency, yield, and safety considerations.
Ethyl 2-chloro-4-fluorobenzoate finds applications in:
Ethyl 2-chloro-4-fluorobenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups, reactivity, and applications:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 4-chloro-2-fluorobenzoate | C₉H₈ClF O₂ | Different chlorine and fluorine positions |
Ethyl 2-bromo-4-fluorobenzoate | C₉H₈BrF O₂ | Bromine substitution instead of chlorine |
Ethyl 3-chloro-5-fluorobenzoate | C₉H₈ClF O₂ | Different substitution pattern |
Ethyl 2-chloro-4-fluorobenzoate is unique due to its specific arrangement of halogen substituents, which may influence its reactivity and biological properties differently compared to its analogs. The combination of chlorine and fluorine at these positions may enhance lipophilicity while altering electronic properties, making it valuable for targeted applications in medicinal chemistry.